N-(2-chloro-6-fluorophenyl)acetamide

Antiviral Drug Discovery NS5B RdRp Inhibition Hepatitis C Virus

N-(2-Chloro-6-fluorophenyl)acetamide (CAS 343-73-7) is a halogenated acetanilide fragment with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol. Characterized by a precise 2-chloro-6-fluoro substitution pattern on the phenyl ring, this compound exhibits a calculated LogP of 3.087 and a polar surface area (PSA) of 32.59 Ų.

Molecular Formula C8H7ClFNO
Molecular Weight 187.6
CAS No. 343-73-7
Cat. No. B2608590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-6-fluorophenyl)acetamide
CAS343-73-7
Molecular FormulaC8H7ClFNO
Molecular Weight187.6
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC=C1Cl)F
InChIInChI=1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
InChIKeyRHQHRBFOTQDMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-6-fluorophenyl)acetamide Procurement Guide: A Differentiated Halogenated Fragment for Kinase and Protease Drug Discovery


N-(2-Chloro-6-fluorophenyl)acetamide (CAS 343-73-7) is a halogenated acetanilide fragment with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol . Characterized by a precise 2-chloro-6-fluoro substitution pattern on the phenyl ring, this compound exhibits a calculated LogP of 3.087 and a polar surface area (PSA) of 32.59 Ų . It is listed as a fragment molecule for drug discovery and is explicitly cited as an intermediate in Boehringer Ingelheim's kinase inhibitor patents [1]. This compound serves as a foundational scaffold for molecular splicing, extension, and modification in the design of novel drug candidates .

Why Generic Halogenated Acetanilides Cannot Substitute N-(2-Chloro-6-fluorophenyl)acetamide in Drug Discovery


Simple halogenated acetanilides are not interchangeable in structure-based drug discovery. The specific 2-chloro-6-fluoro substitution pattern on the phenyl ring generates a unique electronic and steric profile that directly impacts binding affinity, selectivity, and pharmacokinetic properties. As demonstrated in NS5B polymerase inhibition assays, the 2-chloro-6-fluorophenyl group does not behave as a mere intermediate between 2-chlorophenyl and 2,6-dichlorophenyl substituents; it produces a distinct biological response profile that can be inverted depending on the adjacent scaffold 'R1' group [1]. Similarly, replacing the 2-chloro-6-fluorophenyl P2 moiety in thrombin inhibitors with other substituents results in a significant reduction in potency, confirming the non-substitutability of this specific halogen pattern [2]. Substituting this compound with a mono-chloro, mono-fluoro, or dichloro analog will alter both the inhibitory activity and the physicochemical properties, breaking the established structure-activity relationships (SAR) of the patented drug candidates for which it is the designated intermediate [3].

Quantitative Differentiation Evidence for N-(2-Chloro-6-fluorophenyl)acetamide vs. Closest Analogs


NS5B Polymerase Inhibition: Divergent Activity Profile of 2-Cl-6-F vs. 2-Cl and 2,6-Cl2 Phenyl Derivatives

In a controlled NS5B RNA-dependent RNA polymerase assay, the compound containing the 2-chloro-6-fluorophenyl group (Compound 12 in the series where R1 = F) exhibited 28.1% inhibition at 100 μM [1]. When the identical scaffold retained the 2-chloro-6-fluorophenyl group but changed the 'R1' substituent from F to Cl (Compound 21), the inhibitory activity increased substantially to 60.3% with an IC50 of 45.3 μM [1]. In direct contrast, the 2-chlorophenyl analogs (Compounds 13 and 22) showed 53.9% and 73.6% inhibition, while the 2,6-dichlorophenyl analogs (Compounds 15 and 24) showed 74.1% and 82% inhibition [1]. The 2-chloro-6-fluorophenyl substitution provides a distinct and non-linear activity profile that cannot be predicted by interpolation from mono-chloro or di-chloro analogs.

Antiviral Drug Discovery NS5B RdRp Inhibition Hepatitis C Virus

Thrombin Inhibition Ki: 2-Chloro-6-fluorophenyl as a Superior P2 Pharmacophore Element

A series of 2-(2-chloro-6-fluorophenyl)acetamides incorporating a 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and an oxyguanidine P1 substituent demonstrated potent thrombin inhibition with Ki values ranging from 0.9 to 33.9 nM [1]. Within this series, the optimal P3 substituent (2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine) yielded the most potent inhibitor with a Ki of 0.7 nM [1]. Critically, the study establishes that replacing the P3 heteroaryl group with a simple phenyl ring, or replacing the difluoro substitution with dimethyl or cyclopropyl groups in the linker, significantly reduces thrombin affinity [1]. The 2-chloro-6-fluorophenyl P2 core is therefore a non-substitutable element in achieving the reported low-nanomolar potency. The binding mode is validated by a 2.10 Å X-ray crystal structure (PDB ID: 2R2M) [2].

Thrombin Inhibition Anticoagulant Discovery Serine Protease Inhibitors

Physicochemical Property and Fragment-Rule Compliance vs. Common Halogenated Acetanilide Analogs

The target compound N-(2-chloro-6-fluorophenyl)acetamide possesses a calculated LogP of 3.09, which is significantly higher than the mono-fluoro analog (N-(2-fluorophenyl)acetamide, LogP = 1.35 [1]) and comparable to, yet distinct from, the 2,6-dichloro analog (N-(2,6-dichlorophenyl)acetamide, LogP = 3.02 [2]). Its molecular weight of 187.6 g/mol, with 1 hydrogen bond donor (HBD), 2 hydrogen bond acceptors (HBA), and 2 rotatable bonds, positions it favorably within fragment library screening parameters (Rule of Three: MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . The nuanced increase in lipophilicity compared to the dichloro derivative (ΔLogP = +0.07) combined with the retention of a hydrogen bond donor introduces a vector for solubility modulation and target binding not accessible with the fully chlorinated analog.

Fragment-Based Drug Discovery Lipophilicity Rule of Three

Patented Intermediate Status in Serine/Threonine Kinase Inhibitor Synthesis (Boehringer Ingelheim)

N-(2-chloro-6-fluorophenyl)acetamide is explicitly disclosed as a reactant/intermediate in patent US20120322803 A1 filed by Boehringer Ingelheim International GMBH, which protects triazolylphenyl sulfonamides as serine/threonine kinase inhibitors [1]. The patent highlights the compounds' great inhibitory effect on B-Raf V600E and their high potency against tumor cells [1]. ChemSrc confirms the literature location of this compound at 'Page/Page column 18' of the patent . This direct patent citation provides legal and scientific justification for procuring this specific building block in any chemistry program aiming to explore the chemical space defined by this intellectual property position.

Kinase Inhibitor Synthesis B-Raf V600E Cancer Drug Intermediate

Recommended Procurement Scenarios for N-(2-Chloro-6-fluorophenyl)acetamide Based on Evidence


Hit-to-Lead Optimization in Antiviral Programs Targeting NS5B or Related Viral Polymerases

Use this fragment specifically when SAR exploration around the phenyl ring of viral polymerase inhibitors requires a substituent that provides 28-60% inhibition at 100 μM, a profile distinct from both 2-chlorophenyl (54-74%) and 2,6-dichlorophenyl (74-82%) analogs [1]. This compound allows medicinal chemists to occupy a unique activity 'sweet spot' for fine-tuning potency without overshooting into high-percentage inhibition that may be accompanied by non-specific binding. The divergent behavior when R1 is changed (from F to Cl) also makes it a valuable probe for understanding cooperative binding effects.

Thrombin Inhibitor Scaffold Synthesis for Cardiovascular Drug Discovery

For research groups designing non-peptidic thrombin inhibitors, N-(2-chloro-6-fluorophenyl)acetamide is the recommended starting material to access the 2-(2-chloro-6-fluorophenyl)acetamide pharmacophore that delivers Ki values of 0.9–33.9 nM [1]. Modification of the P3 and P1 vectors, as validated by the 2R2M crystal structure, should be performed on this exact core to maintain the critical S2 pocket interactions that dictate low-nanomolar potency [2]. Using other 2-substituted acetanilides will result in a loss of thrombin affinity and invalidate comparisons with published SAR data.

Serine/Threonine Kinase Inhibitor Synthesis Aligned with Boehringer Ingelheim Patent Chemistry

Procurement is essential for laboratories synthesizing triazolylphenyl sulfonamide kinase inhibitors as described in US20120322803 A1, where the compound appears as a specified intermediate [1]. The patented compounds target B-Raf V600E and are intended for the treatment of diseases characterized by excessive or abnormal cell proliferation [1]. Only this exact building block ensures the fidelity of the synthetic route and the biological activity profile claimed in the patent.

Fragment-Based Screening Library Design Requiring a High-LogP, Chloro-Fluoro Mixed Halogen Motif

When constructing or augmenting a fragment library for screening against targets with hydrophobic binding pockets, this compound fills a specific LogP window (~3.09) that is unoccupied by its mono-fluoro (LogP ~1.35) and dichloro (LogP ~3.02) counterparts [1][2]. Its compliance with the Rule of Three and the presence of a single hydrogen bond donor make it suitable for crystallographic fragment screening campaigns where balanced lipophilicity and hydrogen bonding capacity are critical for successful hit identification .

Quote Request

Request a Quote for N-(2-chloro-6-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.